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Introduction

Relebactam is a diazabicyclooctane, non-3-lactam, B-lactamase inhibitor developed to address
the growing threat of antibiotic resistance among Gram-negative bacteria.[1][2] Structurally
similar to avibactam, it features a piperidine ring that helps reduce its export from bacterial
cells.[1][2] Relebactam has no intrinsic antibacterial activity.[3] Instead, it is administered
intravenously in a fixed-dose combination with the carbapenem antibiotic imipenem and
cilastatin (RECARBRIO™).[4][5] Cilastatin is a renal dehydropeptidase-I inhibitor that prevents
the metabolism of imipenem in the kidneys, thereby increasing its urinary concentration.[3][6]
The primary role of relebactam is to restore the bactericidal activity of imipenem against
bacteria that have acquired resistance through the production of specific 3-lactamase
enzymes.[1][7] This combination is indicated for the treatment of complicated urinary tract
infections (cUTI), complicated intra-abdominal infections (clAl), and hospital-
acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible
Gram-negative pathogens.[4][5][8]

Pharmacodynamics
Mechanism of Action
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The primary mechanism of action of relebactam is the inhibition of Ambler Class A and Class C
serine B-lactamases.[3][9][10] Imipenem, like other -lactam antibiotics, exerts its bactericidal
effect by binding to penicillin-binding proteins (PBPSs) in the bacterial cell wall, which inhibits
peptidoglycan synthesis and leads to cell lysis and death.[3] However, certain bacteria produce
B-lactamase enzymes that hydrolyze the (-lactam ring of imipenem, rendering it inactive.

Relebactam protects imipenem from this degradation.[1] The inhibition process involves a two-
step mechanism:

e Non-covalent binding: Relebactam initially binds non-covalently to the active site of the 3-
lactamase enzyme.[1][2]

o Covalent acylation: Subsequently, it forms a reversible covalent acyl-enzyme intermediate
with a critical serine residue in the enzyme's active site, effectively inactivating it.[1][2]

Unlike some other inhibitors, the de-acylation process allows relebactam to reform its structure,
enabling it to re-bind to other B-lactamase molecules.[1][2]

By inhibiting these key resistance enzymes, relebactam restores imipenem's ability to reach its
PBP targets and exert its bactericidal effect.[10]
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Mechanism of Action of Imipenem-Relebactam.

Spectrum of Activity

Relebactam demonstrates potent inhibition of Class A carbapenemases, such as Klebsiella
pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC).[3][11] It
effectively restores the in vitro activity of imipenem against many imipenem-non-susceptible
isolates of Enterobacterales and Pseudomonas aeruginosa.[9][10] However, relebactam is not
active against Class B metallo-B-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D
oxacillinases (e.g., OXA-48).[3][12]

Mechanisms of Resistance to Imipenem/Relebactam

Resistance to the imipenem/relebactam combination can emerge through several mechanisms:

e Production of Non-Inhibited 3-Lactamases: The most common mechanism is the acquisition
of genes encoding B-lactamases that are not inhibited by relebactam, such as MBLs and
OXA-type carbapenemases.[3]
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» Mutations in B-Lactamase Genes: Mutations within the active site of Class A
carbapenemases (e.g., KPC) can reduce the binding affinity of relebactam, leading to
resistance.[13][14][15]

e Porin Loss/Modification: Reduced expression or mutations in outer membrane porins, such
as OmpK35 and OmpK36 in K. pneumoniae or OprD in P. aeruginosa, can restrict the entry
of imipenem and relebactam into the periplasmic space, thereby increasing resistance.[13]
[16][17]

» Efflux Pump Upregulation: Increased expression of multidrug efflux pumps can actively
transport the antibiotic combination out of the bacterial cell.[16]

Pharmacokinetics

Relebactam is administered intravenously, and therefore data on oral absorption is not
applicable.[1] Its pharmacokinetic profile is characterized by a rapid distribution and elimination
primarily through the kidneys. The pharmacokinetic parameters of relebactam, imipenem, and
cilastatin are comparable, supporting their co-administration in a fixed-dose combination.[9][18]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key single-dose pharmacokinetic parameters for
relebactam, imipenem, and cilastatin in healthy adults.
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Parameter

Relebactam

Imipenem

Cilastatin

Administration

Intravenous

Intravenous

Intravenous

Volume of Distribution
(vd)

19.0 L[1][3][6]

24.3 L[3][6]

13.8 L[3][6]

Plasma Protein

o ~22%[1][3][6] ~20%[3] ~40%]3]
Binding
Metabolized in
Does not undergo kidneys by
Metabolism significant dehydropeptidase-I -
metabolism.[1][6] (inhibited by

cilastatin).[6]

Route of Elimination

Primarily renal.[1][3]
[19]

Primarily renal.[3][19]

Primarily renal.[3][19]

% Excreted

Unchanged in Urine

>90%[3][19][20]

~63%[3][19][20]

~77%[3][19][20]

Terminal Half-Life (t%2)

1.2 - 1.8 hours[1][3]

~1.0 hour[3]

~1.0 hour[3]

Total Clearance

130 - 150 mL/min (8
L/h)[1][6]

15.3 L/h[6]

Special Populations

Renal Impairment: Since relebactam, imipenem, and cilastatin are all primarily cleared by the
kidneys, their plasma exposure increases significantly with worsening renal function.[21]
Therefore, dose adjustments are required for patients with a creatinine clearance (CLcr) of less
than 90 mL/min.[20][22][23]
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Recommended RECARBRIO™ Dose (IV

Estimated Creatinine Clearance (mL/min) .
over 30 min g6h)

1.25 g (imipenem 500 mg / cilastatin 500 mg /

=90

relebactam 250 mg)[20][23]

1 g (imipenem 400 mg / cilastatin 400 mg /
60 to 89 9 (imip J J

relebactam 200 mg)[24]

0.75 g (imipenem 300 mg / cilastatin 300 mg /
30to 59 g (imip g 9

relebactam 150 mg)[24]

0.5 g (imipenem 200 mg / cilastatin 200 mg /
15t0 29 9 (imip I J

relebactam 100 mg)[24]

0.5 g; should not be used unless hemodialysis is
< 15 or ESRD on Hemodialysis instituted within 48 hours. Administer after

hemodialysis session.[6][23]

Drug-Drug Interactions: Relebactam is a substrate of the organic anion transporters OAT3,
OAT4, MATEL, and MATE2K.[25] Active tubular secretion accounts for about 30% of its total
clearance.[1][25] While co-administration with probenecid (an OAT inhibitor) can slightly
increase relebactam exposure, the effect is not considered clinically meaningful.[21] Co-
administration with ganciclovir may increase the risk of seizures, and use with valproic acid can
decrease valproic acid concentrations, potentially leading to a loss of seizure control.[6]

Pharmacokinetic/Pharmacodynamic (PK/PD)
Relationship

The efficacy of the imipenem/relebactam combination depends on both components achieving
their respective PK/PD targets simultaneously.[26]

o Imipenem: The PK/PD index that best correlates with the efficacy of carbapenems like
imipenem is the percentage of the dosing interval during which the free drug concentration
remains above the minimum inhibitory concentration (%fT > MIC).[27] A target of 230-40% fT
> MIC is generally associated with maximal bactericidal activity.[11][27][28]
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» Relebactam: The PK/PD index that best correlates with relebactam's activity is the ratio of
the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26][27][29] A
target fAUC/MIC of approximately 7.5 to 8 has been associated with a 2-log reduction in
bacterial density in preclinical models.[27][29]

The relationship is complex because the effective MIC of imipenem is dynamic and dependent
on the concentration of relebactam present to inhibit 3-lactamases.[11][28] The approved
clinical dose of relebactam (250 mg) is designed to achieve the target fAUC/MIC ratio needed
to protect imipenem, allowing it to achieve its own %fT > MIC target against susceptible

pathogens.[29]

Pharmacokinetics
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(500 mg g6h) (250 mg g6h)
Achieves Achieves
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Logical Relationship for PK/PD Target Attainment.

Experimental Protocols

The development and characterization of relebactam involved a range of standardized in vitro
and in vivo experimental models.

Antimicrobial Susceptibility Testing (AST)

e Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem in
combination with a fixed concentration of relebactam against various bacterial isolates.

» Methodology (Broth Microdilution):

o Preparation: Experiments are typically performed according to the guidelines established
by the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of
imipenem are prepared in cation-adjusted Mueller-Hinton broth.

o Inhibitor Addition: Relebactam is added to each well at a fixed concentration, commonly 4
mg/L.

o Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a
final concentration of approximately 5 x 10> colony-forming units (CFU)/mL.

o Incubation: Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

o Reading: The MIC is defined as the lowest concentration of imipenem that completely
inhibits visible bacterial growth.

Hollow-Fiber Infection Model (HFIM)

o Objective: To simulate human pharmacokinetic profiles in vitro and evaluate the dose-
response relationship and key PK/PD drivers for relebactam and imipenem.[11][28]

e Methodology:

o System Setup: The model consists of a central reservoir containing bacterial culture in
growth medium, connected via a peristaltic pump to a hollow-fiber cartridge. The semi-

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://journals.asm.org/doi/10.1128/aac.02323-17
https://pubmed.ncbi.nlm.nih.gov/29507068/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3322652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

permeable fibers allow nutrients and drugs to diffuse in and out, simulating drug
distribution and clearance, while retaining the bacteria.

o Inoculation: The central reservoir is inoculated with a high-density bacterial culture (e.qg.,
107-108 CFU/mL) of a target resistant strain (P. aeruginosa or K. pneumoniae).

o Drug Administration: Computer-controlled syringe pumps administer imipenem and
relebactam into the central reservoir to simulate human plasma concentration-time profiles
for various dosing regimens (e.g., single dose, multiple doses, dose fractionation).

o Sampling: Samples are collected from the central reservoir at predetermined time points
over several days.

o Analysis: Bacterial density (total and resistant subpopulations) is quantified by plating
serial dilutions. Drug concentrations are measured using methods like LC-MS/MS to
confirm accurate PK simulation. The data is then used in mathematical models to
determine the PK/PD index that best correlates with bacterial killing.[11][29]
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Experimental Workflow for Hollow-Fiber Infection Model.

Murine Infection Models

o Objective: To evaluate the in vivo efficacy of the imipenem/relebactam combination against
infections caused by resistant pathogens.[7]

e Methodology (e.g., Neutropenic Thigh/Lung Infection Model):
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o Immunosuppression: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by
intraperitoneal injections of cyclophosphamide.

o Infection: Mice are inoculated via intramuscular (thigh) or intranasal/intratracheal (lung)
administration with a standardized inoculum of a resistant bacterial strain.

o Treatment: At a specified time post-infection (e.g., 2 hours), treatment with
imipenem/cilastatin, relebactam, or the combination is initiated. Drugs are typically
administered subcutaneously or intravenously to mimic human routes of exposure. Dosing
schedules are designed to fractionate the total daily dose to explore PK/PD relationships.

o Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected
tissues (thighs or lungs) are harvested, homogenized, and plated to determine the
bacterial burden (CFU/g of tissue).

o Analysis: Efficacy is measured as the logio reduction in CFU compared to untreated
controls at the start of therapy. This data helps confirm in vitro findings and establish
efficacy targets for clinical studies.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.rxreasoner.com/substances/imipenem+cilastatin+relebactam/pharmacology
https://www.rxreasoner.com/substances/imipenem+cilastatin+relebactam/pharmacology
https://www.mdpi.com/2079-6382/14/11/1097
https://www.mdpi.com/2079-6382/14/11/1097
https://www.researchgate.net/figure/Relebactam-pharmacokinetics-pharmacodynamics-relationships-in-hollow-fiber-infection_fig2_335563510
https://pubmed.ncbi.nlm.nih.gov/29507068/
https://pubmed.ncbi.nlm.nih.gov/29507068/
https://pubmed.ncbi.nlm.nih.gov/29507068/
https://pubmed.ncbi.nlm.nih.gov/31479762/
https://pubmed.ncbi.nlm.nih.gov/31479762/
https://www.benchchem.com/product/b3322652#pharmacokinetics-and-pharmacodynamics-of-relebactam-sodium
https://www.benchchem.com/product/b3322652#pharmacokinetics-and-pharmacodynamics-of-relebactam-sodium
https://www.benchchem.com/product/b3322652#pharmacokinetics-and-pharmacodynamics-of-relebactam-sodium
https://www.benchchem.com/product/b3322652#pharmacokinetics-and-pharmacodynamics-of-relebactam-sodium
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3322652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3322652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

